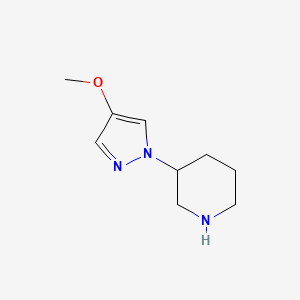

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-methoxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTLZNFGVFQYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Design, Synthesis, and Evaluation of Pyrazole-Substituted Piperidine Derivatives

Topic: Literature Review and Technical Guide: Pyrazole-Substituted Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Power of Privileged Scaffolds

In modern medicinal chemistry, the fusion of "privileged scaffolds" is a dominant strategy for generating novel bioactive chemical entities (NCEs). This guide focuses on the hybridization of two such distinct pharmacophores: the pyrazole ring and the piperidine ring.

The pyrazole moiety (a 5-membered diazole) offers exceptional rigidity and hydrogen-bonding potential, serving as a bioisostere for amides or phenyl rings in kinase inhibitors and GPCR ligands. The piperidine moiety (a 6-membered nitrogen heterocycle) is ubiquitous in FDA-approved drugs, often functioning as a solubility enhancer, a basic center for lysosomal trapping, or a specific interactor with aspartate residues in receptor binding pockets.

This guide provides a technical roadmap for the design, synthesis, and biological evaluation of pyrazole-substituted piperidine derivatives, synthesizing data from classic GPCR antagonists (e.g., Rimonabant) to next-generation kinase inhibitors.

Structural Rationale & Pharmacophore Analysis[1]

The synergy between pyrazole and piperidine arises from their complementary physicochemical properties.

| Feature | Pyrazole Contribution | Piperidine Contribution | Synergistic Outcome |

| Electronic | Aromatic, electron-rich/poor depending on substitution. H-bond donor/acceptor.[1][2][3][4] | Aliphatic amine (basic). pKa ~10-11 (tunable). | Balanced lipophilicity (LogP) with solubility (LogD). |

| Steric | Planar geometry. Rigid spacer. | Chair conformation.[5][6] Flexible or rigidified (if fused). | Ability to traverse narrow binding tunnels (e.g., Kinase ATP pockets). |

| Metabolic | Generally stable, though N-dealkylation can occur. | Susceptible to oxidation (CYP450), but modifiable (e.g., fluorination). | Tunable metabolic half-life ( |

Linkage Strategies

The biological activity heavily depends on how these two rings are connected.

-

Amide Linkage: (e.g., Rimonabant) Pyrazole-CO-N-Piperidine. Provides H-bond acceptors/donors.[1]

-

Direct C-N Bond: Pyrazole attached directly to the piperidine nitrogen via nucleophilic aromatic substitution (

) or Buchwald-Hartwig coupling. -

Methylene/Linker Spacer: Pyrazole-

-Piperidine. Often synthesized via reductive amination.[7][8]

Case Study: The Rimonabant Class (CB1 Antagonists)

Rimonabant (SR141716) represents the archetype of pyrazole-piperidine medicinal chemistry.[6]

-

Target: Cannabinoid Receptor Type 1 (CB1).[2]

-

Structure: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1][2][5]

-

Critical Interaction: The piperidine ring (specifically the N-amino piperidine moiety) is crucial for locking the receptor in an inactive conformation.

SAR Visualization: Rimonabant Optimization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize the pyrazole-piperidine core for CB1 antagonism.

Figure 1: SAR Decision Tree for Pyrazole-Piperidine CB1 Antagonists.

Synthetic Methodologies

To access these derivatives, two primary workflows are dominant: The Claisen-Schmidt/Hydrazine Cyclization (to build the pyrazole) followed by Amide Coupling or Reductive Amination (to attach the piperidine).

Detailed Protocol: Synthesis of Pyrazole-Piperidine Amides (Rimonabant Analog)

Objective: Synthesize N-(piperidin-1-yl)-1,5-diaryl-1H-pyrazole-3-carboxamide.

Phase 1: Construction of the Pyrazole Core[9][10]

-

Claisen-Schmidt Condensation:

-

Reagents: 4-chloropropiophenone (1.0 eq), Diethyl oxalate (1.2 eq), LiHMDS (1.1 eq) or NaOEt.

-

Solvent: Toluene or Ethanol.

-

Procedure: React the ketone with diethyl oxalate under basic conditions to form the lithium enolate, which cyclizes to the diketo-ester intermediate (2,4-dioxo-ester).

-

-

Cyclization with Hydrazine:

-

Reagents: 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq).

-

Conditions: Reflux in Ethanol/Acetic Acid for 2-4 hours.

-

Mechanism: The hydrazine nitrogen attacks the carbonyls. Regioselectivity is controlled by steric bulk and electronic factors (usually yielding the 1,5-diaryl isomer as the major product).

-

Product: Ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.

-

Phase 2: Hydrolysis and Coupling (The Piperidine Insertion)

-

Saponification:

-

Treat the ethyl ester with LiOH (aq) in THF/MeOH to yield the free carboxylic acid.

-

-

Amide Coupling (Activation):

-

Reagents: Pyrazole-COOH (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

-

Amine: 1-Aminopiperidine (1.1 eq). Note: For standard piperidine amides, use piperidine.

-

Solvent: DMF or DCM (Anhydrous).

-

Step-by-Step:

-

Dissolve the carboxylic acid in dry DCM under

. -

Add DIPEA and HOBt; stir for 10 min.

-

Add EDCI; stir for 30 min to form the active ester.

-

Add 1-aminopiperidine dropwise.

-

Stir at Room Temperature (RT) for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), Sat.

(remove acid), and Brine. Dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

-

Visual Workflow: Retrosynthetic Analysis

Figure 2: Retrosynthetic workflow for the construction of the Rimonabant scaffold.

Biological Characterization Protocols

Trustworthy data requires robust assay protocols. Below is a standard protocol for evaluating the kinase inhibitory potential of pyrazole-piperidine hybrids (e.g., for anticancer applications).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Principle: Measures the transfer of a phosphate group from ATP to a peptide substrate.

-

Preparation:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Prepare Compound Plate: Serial dilutions of the pyrazole-piperidine derivative in 100% DMSO (start at 10 mM, 3-fold dilutions).

-

-

Enzyme Mix:

-

Dilute the target kinase (e.g., CDK2, PI3K) to optimal concentration (determined by titration) in Assay Buffer.

-

-

Substrate Mix:

-

Prepare a mix of Fluorescein-labeled peptide substrate and ATP (at

concentration).

-

-

Reaction:

-

Add 5 µL of Compound solution to a 384-well plate.

-

Add 10 µL of Enzyme Mix. Incubate for 10 min (to allow compound binding).

-

Add 10 µL of Substrate Mix to initiate reaction.

-

Incubate for 60 min at RT.

-

-

Detection:

-

Add EDTA-containing termination buffer.

-

Read fluorescence intensity (excitation/emission specific to the FRET pair).

-

-

Analysis:

-

Calculate % Inhibition =

. -

Fit data to a sigmoidal dose-response curve to determine

.

-

Future Outlook (2025+)

The field is moving beyond simple antagonists.

-

Dual-Target Hybrids: Linking pyrazole-piperidines to nitric oxide donors or antioxidant moieties to treat neurodegenerative diseases.

-

PROTACs: Using the pyrazole-piperidine scaffold as the "warhead" (ligand for the target protein) linked to an E3 ligase ligand to induce protein degradation.

-

C-H Activation: Newer synthetic methods allow for the direct C-H functionalization of the piperidine ring after attachment to the pyrazole, allowing for late-stage diversification.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences, 2022. Link

-

Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist SR141716. Bioorganic & Medicinal Chemistry, 2005. Link

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link

-

Facile synthesis and screening of sulfonamide derivative of SR141716. Bioorganic & Medicinal Chemistry Letters, 2008.[6] Link

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Review, 2025. Link

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniss.it [iris.uniss.it]

- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

History and discovery of 4-methoxy-1H-pyrazole derivatives

Executive Summary

The 4-methoxy-1H-pyrazole moiety represents a critical bioisostere and scaffold in modern medicinal chemistry.[1][2] Unlike its homolog 4-methylpyrazole (Fomepizole), which functions primarily as a standalone alcohol dehydrogenase (ADH) inhibitor, the 4-methoxy variant serves predominantly as a privileged fragment in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide details the chemical genesis, validated synthetic protocols, and structure-activity relationship (SAR) logic that governs the utility of this specific heterocycle.

Part 1: Chemical Genesis & Historical Context[2][3]

The discovery of 4-methoxy-1H-pyrazole is rooted in the evolution of the Knorr Pyrazole Synthesis (1883).[1] While early pyrazole chemistry focused on simple alkyl substitutions (e.g., Antipyrine), the introduction of an alkoxy group at the C4 position was driven by the need to modulate the electron density of the pyrazole ring without introducing significant steric bulk.[1]

-

1883: Ludwig Knorr synthesizes the first pyrazole via the condensation of hydrazine with 1,3-dicarbonyls.[1]

-

Mid-20th Century: Identification of 4-substituted pyrazoles as ADH inhibitors.[1][2][3] The 4-methoxy variant acts as a probe to study the steric constraints of the zinc-binding pocket in ADH, though it proved less clinically viable than the 4-methyl analogue.[1]

-

Modern Era: The 4-methoxy-1H-pyrazole unit becomes a standard "warhead" tuner in kinase inhibitors (e.g., JAK, Aurora kinase) to adjust lipophilicity (LogP) and hydrogen bond donor/acceptor profiles.

Part 2: Synthetic Methodologies

There are two primary routes to access 4-methoxy-1H-pyrazole derivatives: De Novo Cyclization (Route A) and Direct Functionalization (Route B).[4] Route A is preferred for scale-up due to regiochemical predictability.[1][2][4]

Protocol 1: De Novo Cyclization (The Modified Knorr Method)

This protocol describes the synthesis of the core 4-methoxy-1H-pyrazole scaffold.

Reagents:

-

Precursor: 2-Methoxymalondialdehyde (often generated in situ from 1,1,3,3-tetraethoxy-2-methoxypropane).

-

Catalyst: Acetic acid (AcOH) or HCl (catalytic).[4]

Step-by-Step Workflow:

-

Acetal Hydrolysis (In Situ):

-

Cyclization:

-

Isolation:

Validation Criteria:

-

¹H NMR (DMSO-d₆): Characteristic singlet for -OCH₃ at ~3.7 ppm; Pyrazole C3-H and C5-H appear as a singlet (if tautomerizing fast) or two doublets around 7.2–7.6 ppm.[4]

Protocol 2: Direct C4-Alkoxylation (Copper-Catalyzed)

Used when the pyrazole ring is already built but lacks the C4-substituent.

-

Substrate: 4-Iodo-1H-pyrazole (N-protected).

-

Reagents: MeOH, CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃.

-

Conditions: 110°C in sealed tube, 12–24h.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing 4-methoxy-1H-pyrazole derivatives, highlighting the "Make vs. Modify" logic.

Caption: Synthetic pathways for 4-methoxy-1H-pyrazole: Route A (Cyclization) is preferred for building the core; Route B (Coupling) is used for late-stage modification.

Part 4: Medicinal Chemistry & SAR (The "Why")

The 4-methoxy group is not merely a spacer; it exerts profound electronic and physicochemical effects on the pyrazole ring.[1][2]

Electronic Modulation (Hammett Constants)

-

4-Methyl (σp = -0.17): Weak electron donor.[4]

-

4-Methoxy (σp = -0.27): Stronger electron donor via resonance.[4]

-

Impact: The -OMe group increases the electron density of the pyrazole ring, raising the HOMO energy.[1] This makes the ring more susceptible to oxidative metabolism but increases the basicity of the pyrazole nitrogens compared to the 4-H or 4-Halogen analogs.[1]

Physicochemical Properties Table

| Property | 4-H-Pyrazole | 4-Methylpyrazole | 4-Methoxy-1H-Pyrazole | Medicinal Impact |

| MW | 68.08 | 82.10 | 98.10 | Fragment size suitable for LLE (Ligand Lipophilicity Efficiency). |

| cLogP | ~0.2 | ~0.6 | ~0.4 | -OMe is less lipophilic than -Me, improving solubility.[1] |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Donor/Acceptor + Ether O | The ether oxygen acts as a weak H-bond acceptor.[1][2] |

| pKa (NH) | ~14.2 | ~14.8 | ~14.5 | Modulates acidity for specific binding pockets.[1][2][4] |

Structural Role in Drug Design

In kinase inhibitors (e.g., JAK, BTK), the pyrazole NH often binds to the "hinge region" of the ATP-binding pocket. The C4-substituent points towards the solvent front or a hydrophobic gatekeeper residue.[1][2]

-

Steric Fit: The methoxy group is small enough to avoid steric clashes but large enough to displace water molecules, gaining entropic binding energy.[1][2]

-

Conformation: The methoxy group prefers to be coplanar with the aromatic ring due to conjugation, enforcing a specific flat geometry.[1]

Part 5: References

-

Knorr, L. (1883).[1][2][4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft. [4]

-

Fomepizole Monograph. (2024).[1][2][4] "4-Methylpyrazole as an Alcohol Dehydrogenase Inhibitor".[1][2][4][3][5][6] PubChem.

-

Elguero, J., et al. (2000).[1][4] "Pyrazoles".[1][2][4][5][7][8][9][10][11][12][13] Comprehensive Heterocyclic Chemistry II. (Contextual grounding for pyrazole reactivity).

-

Li, X., et al. (2016).[1][4] "Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde". PubMed.[1][2][4]

-

Meanwell, N. A. (2011).[1][2][4] "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. (Context for methoxy as a metabolic handle).

Sources

- 1. Fomepizole - Wikipedia [en.wikipedia.org]

- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A weekly 4-methylpyrazole treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Predicted metabolic stability of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Topic: Predicted Metabolic Stability of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Structural Context

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine represents a high-value scaffold, often utilized as a hinge-binding motif in kinase inhibitor design (e.g., JAK, FLT3) or as a solubilizing tail in GPCR ligands.

Its metabolic stability is governed by a "tug-of-war" between two dominant Phase I pathways: oxidative O-demethylation of the pyrazole and

This guide provides a predictive analysis of its metabolic fate, supported by a rigorous experimental framework for validation.

Predicted Metabolic Liabilities (In Silico & Mechanistic Analysis)

Before initiating wet-lab assays, we must map the Site of Metabolism (SOM) landscape. The molecule consists of two distinct pharmacophores linked by a C-N bond.

2.1. The Primary Soft Spot: Methoxy O-Dealkylation

The 4-methoxy group on the pyrazole ring is the most likely site for rapid clearance.

-

Mechanism: Cytochrome P450 (likely CYP1A2 or CYP2D6) mediated hydrogen atom abstraction (HAT) from the methyl group, followed by hydroxylation to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the 4-hydroxypyrazole metabolite.

-

Risk Level: High . Electron-rich heteroaromatics facilitate this oxidation.

2.2. The Secondary Liability: Piperidine Ring Oxidation

The saturated piperidine ring presents multiple liabilities, heavily influenced by the basicity of the secondary amine (

-

-Carbon Hydroxylation: CYP450 enzymes (typically CYP2D6/3A4) target the carbons adjacent to the nitrogen (C2 and C6).

-

Regioselectivity: The C3-pyrazole substitution creates steric bulk near C2. Therefore, C6-hydroxylation is predicted to be kinetically favored over C2.

-

Outcome: Hydroxylation at C6 leads to ring opening (amino-aldehyde formation) or further oxidation to a

-lactam.

-

-

N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the secondary amine to a hydroxylamine/nitrone.

2.3. Diagram: Predicted Metabolic Map

The following diagram visualizes the hierarchical metabolic pathways.

Figure 1: Predicted metabolic hierarchy. Red path indicates the highest clearance risk (O-demethylation).

Experimental Protocol: Microsomal Stability Assay

To validate these predictions, a Liver Microsome (LM) stability assay is the industry standard. This protocol is designed to be self-validating through the use of specific controls.

3.1. Materials & Reagents[1][2][3][4][5][6]

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

3.2. Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a microsome solution diluted to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

Step 2: Compound Spiking Add the test compound (from 10 mM DMSO stock) to the microsome solution to achieve a final concentration of 1 µM .

-

Why 1 µM? This concentration is typically below the

of metabolic enzymes, ensuring the reaction follows first-order kinetics, which is required for accurate -

DMSO Limit: Ensure final DMSO < 0.1% to avoid enzyme inhibition.

Step 3: Reaction Initiation Add NADPH (1 mM final) to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

Step 4: Sampling (Time Course)

Remove aliquots (e.g., 50 µL) at specific time points:

Step 5: Quenching & Extraction Immediately transfer aliquots into plates containing 150 µL ice-cold ACN (with Internal Standard). Vortex and centrifuge (3000g, 20 min, 4°C) to precipitate proteins.

Step 6: Analysis

Inject the supernatant into LC-MS/MS (MRM mode) to monitor the depletion of the parent ion (

3.3. Workflow Diagram

Figure 2: Standard HLM Stability Workflow ensuring differentiation between enzymatic metabolism and chemical degradation.

Data Interpretation & Calculation

The raw data (Peak Area Ratios) must be converted into intrinsic clearance values to predict in vivo behavior.

4.1. Determination of

Plot the natural logarithm (

4.2. Intrinsic Clearance (

)

represents the enzyme's ability to metabolize the drug without blood flow limitations.

4.3. Stability Classification Table

Use the following benchmarks to classify the molecule (assuming human microsomes):

| Classification | Interpretation | ||

| High Stability | > 60 | < 12 | Good candidates; low clearance expected. |

| Moderate | 15 - 60 | 12 - 45 | Acceptable; may require optimization. |

| Low Stability | < 15 | > 45 | Likely Outcome for Unoptimized Scaffold. Rapid clearance; requires structural modification. |

Prediction for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine: Without modification, this molecule is predicted to fall into the Moderate-to-Low Stability range, primarily driven by the rapid turnover of the methoxy group.

Optimization Strategies (Medicinal Chemistry)

If the assay confirms high clearance (

-

Deuteration (The "Heavy Atom" Effect):

-

Replace the methoxy group (

) with a trideuteromethoxy group ( -

Rationale: The C-D bond is stronger than the C-H bond, significantly slowing down the rate-limiting HAT step in O-demethylation (Kinetic Isotope Effect).

-

-

Fluorination (Electronic Deactivation):

-

Introduce a Fluorine atom at the piperidine C6 position or on the pyrazole ring.

-

Rationale: Fluorine acts as a metabolic blocker due to the strength of the C-F bond and its electron-withdrawing nature, which deactivates the ring toward oxidation.

-

-

Steric Hindrance:

-

Add a methyl group adjacent to the piperidine nitrogen (e.g., 2-methylpiperidine).

-

Rationale: Sterically hinders the approach of the CYP450 heme iron-oxo species to the

-carbon.

-

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Dalvie, D., et al. (2002). "Assessment of Metabolic Stability in Drug Discovery". Current Pharmaceutical Design.

determination. -

Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design". Wiley-VCH. Detailed mechanisms of piperidine and pyrazole oxidation.

Sources

Methodological & Application

Synthesis protocol for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS: 1210945-75-7), a critical pharmacophore often utilized in the development of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

Retrosynthetic Strategy

The synthesis is designed around the construction of the

Pathway Overview:

-

Activation: Conversion of N-Boc-3-hydroxypiperidine to its mesylate.

-

Coupling: Base-mediated

displacement by 4-methoxy-1H-pyrazole.[1][2] -

Deprotection: Acidic cleavage of the Boc group to yield the free base or salt.[2]

Chemical Reaction Network (Graphviz)[1]

Caption: Step-wise synthetic pathway from N-Boc-3-hydroxypiperidine to the target piperidine derivative via mesylate activation.

Detailed Experimental Protocols

Step 1: Activation of the Piperidine Scaffold

Objective: Convert the secondary alcohol of tert-butyl 3-hydroxypiperidine-1-carboxylate into a reactive mesylate leaving group.[1][2]

-

Reagents:

Procedure:

-

Charge a reaction flask with tert-butyl 3-hydroxypiperidine-1-carboxylate dissolved in anhydrous DCM (

). -

Cool the solution to 0°C under a nitrogen atmosphere.

-

Add TEA slowly to the stirring solution.

-

Add MsCl dropwise over 20 minutes, maintaining the temperature below 5°C. Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol (

) should convert to the mesylate ( -

Workup: Wash with water (

), saturated -

Yield: Quantitative. The resulting yellow oil solidifies upon standing and is used directly without column chromatography to prevent hydrolysis.[2]

Step 2: Coupling (The Critical Step)

Objective: Alkylate 4-methoxy-1H-pyrazole with the activated piperidine electrophile.[1][2]

-

Reagents:

Procedure:

-

Dissolve 4-methoxy-1H-pyrazole in DMF (

). -

Add

.[2] Stir the suspension at RT for 30 minutes to facilitate deprotonation of the pyrazole ( -

Add a solution of Intermediate 1 (Mesylate) in minimal DMF.[1][2]

-

Heat the reaction mixture to 80°C for 12–16 hours.

-

Note: Higher temperatures (>100°C) may promote elimination of the mesylate to the alkene byproduct (tetrahydropyridine).[1]

-

-

Workup: Dilute with EtOAc and wash extensively with water (

) to remove DMF.[1][2] Wash with brine, dry over -

Purification: Flash Column Chromatography (Silica Gel).

Step 3: Deprotection

Objective: Remove the Boc protecting group to release the secondary amine.[2]

-

Reagents:

Procedure:

-

Dissolve Intermediate 2 in 1,4-dioxane (

). -

Add 4M HCl in dioxane dropwise at 0°C.

-

Stir at RT for 2–4 hours. A white precipitate (the HCl salt) often forms.[1][2]

-

Isolation:

Analytical Data & Quality Control

| Parameter | Specification / Expected Value |

| Appearance | White to off-white solid (HCl salt) or viscous oil (free base).[1] |

| MS (ESI+) | |

| 1H NMR (DMSO-d6) | Pyrazole: |

| Regiochemistry | 4-substituted pyrazoles are symmetric; N1 vs N2 alkylation yields the same product.[2] |

Troubleshooting & Optimization

Issue: Elimination Byproduct

-

Observation: Formation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (alkene) instead of the coupled product.

-

Cause: Reaction temperature too high or base too strong (

can promote E2 elimination).[1][2] -

Solution: Switch base to

or

Issue: Poor Conversion in Step 2

-

Alternative Route (Mitsunobu): If the mesylate route is sluggish, use the Mitsunobu protocol:

Safety & Handling

-

Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator.[1][2] Handle in a fume hood.

-

DMF: Hepatotoxic.[2] Use appropriate PPE (gloves, goggles).[1][2]

-

Reaction Pressure: Step 2 involves heating in a closed system; ensure glassware is free of star cracks or use a pressure-relief adapter.[2]

References

-

Ibrutinib Synthesis Precedents

-

Mitsunobu Reaction Guide

-

Pyrazole Alkylation Methodology

-

Target Molecule Data

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the piperidine nitrogen in 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Application Note: Strategic N-Functionalization of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Abstract & Scope

This guide details the strategic functionalization of the piperidine nitrogen within 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors. The 4-methoxy-pyrazole moiety serves as an electron-rich hydrogen bond acceptor, while the piperidine ring provides a solubilizing, sp3-rich linker that positions the warhead or "cap" group.

This document provides three validated protocols for modifying the secondary amine (

-

Amide Coupling: For installing diversity elements (R-groups).

-

Reductive Amination: For introducing alkyl linkers.[1]

-

Buchwald-Hartwig Amination: For direct N-arylation ("scaffold hopping").

Chemical Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

-

Substrate: 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine.

-

Reactive Center: The piperidine nitrogen (

) is a secondary amine with a calculated -

Bystander Moiety: The pyrazole ring is attached at the piperidine C3 position. The pyrazole nitrogens are chemically distinct:

-

N1 (Pyrazole): Substituted by the piperidine ring (non-reactive).

-

N2 (Pyrazole):[2] Pyridine-like nitrogen.[2] While weakly basic, it is significantly less nucleophilic than the piperidine nitrogen due to aromaticity and the electron-donating effect of the 4-methoxy group, which pushes electron density into the ring but does not make N2 highly reactive toward electrophiles under standard basic conditions.

-

Strategic Implication: The piperidine nitrogen can be selectively functionalized without protecting the pyrazole, provided the reaction pH is controlled to maintain the piperidine in its free-base form.

Decision Matrix & Workflow

The following decision tree guides the selection of the appropriate protocol based on the desired "cap" (R-Group).

Caption: Strategic workflow for selecting the optimal functionalization pathway based on the target chemotype.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Creating focused libraries of amides with high conversion rates.

Mechanism: HATU generates an active ester (OAt-ester) which reacts faster and with less epimerization than HOBt esters.[3] The base (DIPEA) ensures the piperidine is deprotonated.

Reagents:

-

Carboxylic Acid (

, 1.1 equiv) -

Substrate (Piperidine scaffold, 1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to acid).

-

Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes.

-

Expert Insight: The solution should turn slightly yellow. This "pre-activation" time allows the formation of the activated OAt-ester. Adding the amine too early can lead to guanidinium side-products.

-

-

Coupling: Dissolve the Piperidine substrate (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (1.5 equiv) to this solution, then transfer it dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

Validation (TLC/LCMS):

-

Check LCMS for

. -

TLC: The product will be less polar than the starting amine. Stain with Ninhydrin (starting amine = red/pink; product = no reaction).

-

-

Workup: Dilute with EtOAc. Wash 3x with saturated

(removes unreacted acid and HATU byproducts), 1x with water, 1x with brine. Dry over

Protocol B: Reductive Amination (STAB Method)

Best for: Installing alkyl chains or benzyl groups under mild conditions.

Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Sodium Triacetoxyborohydride (STAB) is used because it is mild enough to reduce the iminium ion without reducing the aldehyde/ketone starting material.

Reagents:

-

Aldehyde/Ketone (1.2 equiv)[5]

-

Substrate (Piperidine scaffold, 1.0 equiv)

- (STAB, 1.5 – 2.0 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

-

Iminium Formation: In a reaction vessel, combine the Piperidine substrate (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).

-

Acid Catalysis: Add catalytic Acetic Acid. Stir for 30 minutes at RT.

-

Expert Insight: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the piperidine.

-

-

Reduction: Add

(1.5 equiv) in one portion.-

Note: Gas evolution (

) may occur; ensure the vessel is vented.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Validation:

-

LCMS should show the mass of the alkylated product.

-

NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of new methylene protons adjacent to the nitrogen (

2.3–2.5 ppm).

-

-

Quench: Add saturated aqueous

and stir vigorously for 15 minutes to quench borate salts. Extract with DCM.

Protocol C: Buchwald-Hartwig N-Arylation

Best for: Attaching the piperidine to aromatic or heteroaromatic rings (e.g., Pyridine, Pyrimidine).

Mechanism: Pd-catalyzed cross-coupling.[2][6] The choice of ligand is critical for secondary amines. RuPhos or BrettPhos are the gold standards for this transformation.

Reagents:

-

Aryl Halide (Ar-Br or Ar-Cl, 1.0 equiv)

-

Substrate (Piperidine scaffold, 1.2 equiv)

-

Catalyst:

(2 mol%) or RuPhos-Pd-G3 precatalyst. -

Ligand: RuPhos (4 mol%) (if not using G3 precatalyst).

-

Base:

(Sodium tert-butoxide, 1.5 equiv). -

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen. This reaction is oxygen sensitive .

-

Loading: Add Aryl Halide, Piperidine substrate, Base (

), and Precatalyst (RuPhos-Pd-G3) to the vial.-

Expert Insight:

is hygroscopic. Weigh it quickly or use a glovebox.

-

-

Solvation: Add degassed Toluene (0.2 M). Seal the vial with a crimp cap.

-

Reaction: Heat to 80–100°C for 12 hours.

-

Validation:

-

TLC: The product will usually be fluorescent under UV (254 nm) if the aryl group is conjugated.

-

Warning: The 4-methoxy-pyrazole is electron-rich; ensure the aryl halide electrophile is not deactivated, or higher temps (120°C) may be required.

-

-

Workup: Filter through a pad of Celite (to remove Pd). Concentrate and purify via flash chromatography.

Data Summary & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between HATU addition and Amine addition. |

| No Reaction (Reductive) | Iminium ion not forming | Add molecular sieves (4Å) to the reaction to sequester water. Increase Acetic Acid. |

| Pyridine/Pyrazole Interference | Pd catalyst poisoning | In Protocol C, ensure the pyrazole N2 is not coordinating Pd. Switch to BrettPhos , which is bulkier and prevents non-specific coordination. |

| Bis-alkylation | Highly reactive alkyl halide | Use Reductive Amination (Protocol B) instead of direct alkylation with alkyl halides.[1][7] |

References

-

Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

- Context: Establishes HATU as the superior reagent for hindered secondary amines.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

- Context: The definitive protocol for STAB-mediated reductive amin

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

- Context: Comprehensive review on ligand selection (RuPhos/BrettPhos)

-

BenchChem Application Note. (2025). Standard Protocol for HATU Coupling in Solution Phase. Link

- Context: General industrial standard for amide coupling workflows.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

- Context: Specific guidance on using XPhos and RuPhos for secondary amines.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Methoxy-Pyrazole Compounds: A Guide for Researchers

Introduction: The Versatility and Handling Considerations of Methoxy-Pyrazole Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a methoxy group onto the pyrazole ring or its substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[2] This often leads to enhanced therapeutic potential. However, the presence of the methoxy group also introduces specific handling and storage requirements that researchers must consider to ensure the integrity and stability of these valuable compounds.

This comprehensive guide provides detailed protocols and in-depth insights into the safe handling, storage, and application of methoxy-pyrazole compounds, designed for researchers, scientists, and drug development professionals. By understanding the causality behind these experimental choices, you can ensure the reliability and reproducibility of your research.

I. Core Principles of Handling and Storage

The stability of methoxy-pyrazole compounds is paramount for obtaining reliable experimental results. Degradation can be initiated by several factors, including exposure to light, heat, moisture, and atmospheric oxygen. The following principles are designed to mitigate these risks.

General Handling Precautions

Given the potential for skin and eye irritation, as well as respiratory tract irritation for some derivatives, appropriate personal protective equipment (PPE) is mandatory.[3][4][5]

-

Eye Protection: Always wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Use nitrile or other chemically resistant gloves and a lab coat.[6]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile compounds.[6]

Storage Recommendations for Optimal Stability

The key to long-term stability is protection from environmental factors that can promote degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. | Reduces the rate of thermal decomposition and other chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, which can be a significant degradation pathway for electron-rich aromatic systems. |

| Light | Protect from light by using amber vials or by storing in the dark. | Aromatic ethers and pyrazole rings can be susceptible to photodegradation.[7][8] |

| Moisture | Keep containers tightly sealed and consider storing in a desiccator. | Moisture can facilitate hydrolysis of certain functional groups and may promote other degradation pathways. |

Table 1: General Storage Conditions for Methoxy-Pyrazole Compounds

II. Understanding the Stability of Methoxy-Pyrazole Compounds

The intrinsic stability of a methoxy-pyrazole derivative is influenced by the position of the methoxy group and the presence of other substituents on the pyrazole ring and any attached aryl groups. Forced degradation studies are crucial for identifying potential degradation products and establishing the compound's stability profile.[9][10][11]

Hydrolytic Stability

While the ether linkage of the methoxy group is generally stable, it can be susceptible to cleavage under strong acidic conditions. The pyrazole ring itself can also be sensitive to pH extremes. It is advisable to maintain neutral pH conditions during storage and in experimental buffers whenever possible.

Photostability

Aromatic compounds, including pyrazoles and aromatic ethers, can undergo photodegradation upon exposure to UV or visible light.[7][8] This can involve complex reaction pathways, including photo-oxidation and bond cleavage. Storing compounds in amber vials or in the dark is a simple and effective preventative measure.

Thermal Stability

Thermal decomposition of methoxy-aromatic compounds can proceed through various mechanisms, often initiated by the cleavage of the methoxy group's C-O bond.[12][13] The stability of a particular methoxy-pyrazole derivative will depend on its overall structure. Differential Scanning Calorimetry (DSC) is a useful technique for determining the decomposition temperature of a compound.[12][14][15]

III. Experimental Protocols: From Purification to Application

The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving methoxy-pyrazole compounds.

Protocol: Purification of Methoxy-Pyrazole Compounds by Column Chromatography

Column chromatography is a widely used technique for the purification of synthesized methoxy-pyrazole derivatives.[16]

Objective: To isolate the desired methoxy-pyrazole compound from a reaction mixture.

Materials:

-

Crude reaction mixture containing the methoxy-pyrazole compound.

-

Silica gel (appropriate mesh size).

-

A suitable solvent system (e.g., a mixture of hexane and ethyl acetate), determined by thin-layer chromatography (TLC) analysis.

-

Chromatography column.

-

Collection tubes.

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methoxy-pyrazole compound.

Caption: Workflow for the purification of methoxy-pyrazole compounds.

Protocol: Use of a Methoxy-Pyrazole Derivative in a Suzuki-Miyaura Cross-Coupling Reaction

Methoxy-pyrazole compounds can be valuable substrates in cross-coupling reactions to build more complex molecules.

Objective: To couple a halogenated methoxy-pyrazole with a boronic acid.

Materials:

-

Halogenated methoxy-pyrazole (e.g., 4-bromo-1-methyl-3-methoxypyrazole).

-

Aryl or heteroaryl boronic acid.

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent (e.g., a mixture of dioxane and water).

-

Inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated methoxy-pyrazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 3.1.

IV. Biological Context: Methoxy-Pyrazoles as Kinase and COX-2 Inhibitors

Many methoxy-pyrazole derivatives exert their biological effects by inhibiting key enzymes in cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][16][17] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[18][19] Several pyrazole-based compounds have been developed as inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR.[17] The methoxy group can play a crucial role in the binding of these inhibitors to the kinase active site.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by methoxy-pyrazole compounds.

Selective Inhibition of COX-2

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][20][21] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20] The selectivity of celecoxib for COX-2 over COX-1 is a key feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Caption: Mechanism of COX-2 inhibition by Celecoxib.

V. Conclusion: Ensuring Research Integrity

The careful handling and storage of methoxy-pyrazole compounds are not merely procedural formalities; they are integral to the scientific rigor and integrity of your research. By implementing these protocols and understanding the underlying chemical principles, you can minimize compound degradation, ensure the reproducibility of your experiments, and have greater confidence in your results. As a Senior Application Scientist, I cannot overstate the importance of these foundational practices in the successful advancement of drug discovery and development.

VI. References

-

Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

-

Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC. (n.d.). Retrieved from [Link]

-

What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. (n.d.). Retrieved from [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]

-

A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC. (n.d.). Retrieved from [Link]

-

The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate. (n.d.). Retrieved from [Link]

-

Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

(PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2026, January 29). Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. (2021, November 19). Retrieved from [Link]

-

Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Oncotarget. (2010, November 1). Retrieved from [Link]

-

(PDF) Features of thermal decomposition of N-substituted tetrazoles - ResearchGate. (2018, April 18). Retrieved from [Link]

-

Transferring Air-Sensitive Reagents. (2009, August 3). Retrieved from [Link]

-

A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - Scientific Archives International Open Access Journals. (n.d.). Retrieved from [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (n.d.). Retrieved from [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Retrieved from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. (2017, June 22). Retrieved from [Link]

-

Chemical Storage Guidelines. (n.d.). Retrieved from [Link]

-

(PDF) Chemistry and thermal decomposition of trinitropyrazoles - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

-

Forced degradation of API and formulation under various stress... - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (n.d.). Retrieved from [Link]

-

Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

-

Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. (n.d.). Retrieved from [Link]

-

Time-Sensitive Chemicals. (n.d.). Retrieved from [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Retrieved from [Link]

-

Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Retrieved from [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University. (2022, May 5). Retrieved from [Link]

-

Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Retrieved from [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10). Retrieved from [Link]

-

Preparation, Crystal Structure and Molecular Structure Studies and Hirshfeld Surface Analysis of (E)-3-(4- methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one - ResearchGate. (2016, December 20). Retrieved from [Link]

-

(PDF) A one-step synthesis of pyrazolone - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

- 1. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. aksci.com [aksci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. ClinPGx [clinpgx.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. onyxipca.com [onyxipca.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the PI3K/Akt/mTOR Pathway â Beyond Rapalogs | Oncotarget [oncotarget.com]

- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Welcome to the technical support resource for the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine and related N-aryl piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on improving reaction yield, minimizing side products, and streamlining purification based on established organometallic and purification principles.

Overview of the Core Challenge: The C-N Bond

The central transformation in synthesizing 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine is the formation of a carbon-nitrogen (C-N) bond between the N1 position of the piperidine ring and the N1 position of the 4-methoxypyrazole ring. While seemingly straightforward, this reaction is often plagued by issues of low reactivity, competing side reactions, and difficult purifications. The two most powerful and widely used methods for this class of transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will primarily focus on troubleshooting the more versatile and commonly employed Buchwald-Hartwig approach.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled or shows very low conversion to the desired product. What are the most likely causes?

Low or no product yield is the most common issue. The problem almost always lies within the catalytic system or the reaction conditions. Let's break down the potential culprits.

A1: Catalyst System Inefficiency

The Buchwald-Hartwig reaction relies on a delicate interplay between a palladium source, a phosphine ligand, and a base.[2] A failure in any component will halt the catalytic cycle.

-

Expertise & Experience: The choice of ligand is paramount. For coupling a secondary amine like piperidine with an electron-rich five-membered heterocycle like pyrazole, sterically hindered, electron-rich phosphine ligands are often required to promote the rate-limiting reductive elimination step.[3] First-generation ligands like DPPF or BINAP may be less effective than more advanced "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos).

-

Troubleshooting Steps:

-

Change the Ligand: If using a general-purpose ligand like DPPF with low success, switch to a more specialized, bulky monodentate phosphine ligand.

-

Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This step can be inefficient. Using a well-defined Pd(0) source or a "pre-catalyst" (e.g., XPhos Pd G3) that readily generates the active catalyst can significantly improve consistency and yield.[3]

-

Check the Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often the base of choice.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient to deprotonate the piperidine-palladium complex, stalling the cycle.

-

| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Difficult Couplings) | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos Pd G3 or SPhos Pd G2 | Pre-catalysts provide a more reliable generation of the active Pd(0) species. |

| Ligand | Xantphos, BINAP[4] | XPhos, BrettPhos | Bulky, electron-rich monodentate ligands accelerate reductive elimination.[3] |

| Base | NaOtBu, LHMDS | NaOtBu | Strong, non-nucleophilic bases are required for efficient catalysis.[3] |

| Solvent | Toluene, Dioxane | tert-Amyl alcohol, CPME | Solvents must be anhydrous and are chosen based on temperature requirements and reactant solubility. |

| Temperature | 80-110 °C | 100-120 °C | C-N couplings with pyrazoles often require elevated temperatures to proceed.[5] |

A2: Sub-Optimal Reaction Conditions

-

Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that all solvents are properly degassed.

-

Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle. Use anhydrous solvents and dry glassware.

-

Temperature: These reactions often have a high activation energy. If the reaction is sluggish at 80 °C, incrementally increasing the temperature to 100-110 °C can dramatically increase the rate. Microwave heating can also be used to expedite the process.[5]

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Side product formation points to competing reaction pathways. Identifying the side product is key to diagnosing the problem.

A2.1: Main Side Product is the "Dehalogenated" Pyrazole

If you are using a halo-pyrazole (e.g., 1-bromo-4-methoxypyrazole) and observe significant formation of 4-methoxypyrazole, the likely culprit is a side reaction called hydrodehalogenation .

-

Causality: This can occur through a competing pathway where a palladium-hydride species is generated, which then reduces the aryl halide. It can also arise from β-hydride elimination from the palladium-amide intermediate, which is a known decomposition pathway.[2]

-

Solution: This issue is often exacerbated by certain ligand/base combinations or high temperatures.

-

Employ Bulky Ligands: Using sterically hindered ligands like BrettPhos can create a crowded coordination sphere around the palladium, which disfavors the β-hydride elimination pathway.

-

Optimize the Base: In some cases, a slightly weaker base or a different counter-ion (e.g., switching from NaOtBu to LHMDS) can mitigate this side reaction.

-

A2.2: Isomeric Products are Observed (N1 vs. N2 Piperidinylation)

If you are building the pyrazole ring in a preceding step, for instance, by reacting a substituted hydrazine with a 1,3-dicarbonyl compound, you can form two different regioisomers of the pyrazole.[6][7] If this mixture is carried forward, it will result in an inseparable mixture of final products.

-

Solution: This must be addressed at the pyrazole synthesis stage.

-

Purify the Pyrazole Intermediate: Carefully purify the desired 4-methoxypyrazole regioisomer by column chromatography or recrystallization before attempting the coupling reaction.

-

Use a Regioselective Synthesis: Employ a synthetic strategy that unambiguously yields only the desired pyrazole isomer.

-

Q3: The reaction is complete, but purifying the final product is proving difficult. What strategies can I use?

Purification challenges are common, particularly with removing residual palladium and separating the product from polar starting materials or byproducts.

A3.1: Persistent Palladium Contamination

Residual palladium can be toxic and interfere with subsequent reactions or biological assays.

-

Solution:

-

Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help precipitate some palladium.

-

Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite® or silica gel. This will remove a significant portion of the precipitated palladium catalyst.[4]

-

Scavengers: For very low levels of palladium, commercially available metal scavenger resins can be added to a solution of the crude product to bind the remaining metal, which is then removed by filtration.

-

A3.2: Difficulty with Chromatographic Separation

-

Problem: The product co-elutes with starting materials or impurities on silica gel.

-

Solution:

-

Optimize Solvent System: For a moderately polar compound like 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine, a gradient of ethyl acetate in hexanes is a good starting point. If separation is poor, try switching to a dichloromethane/methanol system.[8]

-

Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic piperidine-containing product and any unreacted piperidine starting material will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 1M NaOH), and the product is re-extracted into an organic solvent. This is an excellent way to remove non-basic impurities.

-

Reverse-Phase Chromatography: If separation on normal-phase silica is intractable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is a powerful alternative.

-

Visualized Workflows and Mechanisms

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-N coupling reaction. Understanding this cycle is crucial for troubleshooting, as each step has specific requirements that, if not met, can stall the entire process.

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow: Low Product Yield

When faced with low conversion, a systematic approach is more effective than random changes. The following decision tree provides a logical workflow for troubleshooting.

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

1-Bromo-4-methoxypyrazole (1.0 equiv)

-

3-Aminopiperidine (or a protected derivative) (1.2 equiv)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.02 equiv, 2 mol%)

-

Ligand (e.g., XPhos, if not using a pre-catalyst) (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene (or Dioxane)

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-bromo-4-methoxypyrazole, palladium pre-catalyst, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the 3-aminopiperidine.

-

Heating: Place the flask in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS by periodically taking a small aliquot. The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[8]

Protocol 2: Purification by Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine.

References

-

Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Molecules, 2020.

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC, 2020.

-

Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.

-

Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.

-

Buchwald–Hartwig amination. Wikipedia.

-

Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 2019.

-

4-(3-(4-Methoxyphenyl)-1h-pyrazol-1-yl)piperidine. ChemScene.

-

Buchwald-Hartwig Coupling. Organic Synthesis.

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.

-

Optimization of pyrazole N-alkylation conditions. ResearchGate.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.

-

Recent Progress Concerning the N-Arylation of Indoles. PMC.

-

Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Benchchem.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

Sources

- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rroij.com [rroij.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Addressing Solubility Challenges of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine in aqueous buffers. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.

Section 1: Understanding the Molecule & the Problem

Q1: I'm having trouble dissolving 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine in my aqueous buffer. Why is this happening?

A1: The solubility challenges with this compound likely stem from a combination of its structural features. The piperidine ring, a common moiety in many pharmaceutical agents, has a basic nitrogen atom.[1] This makes its solubility highly dependent on the pH of the solution.[2][3] In its un-ionized, or free base form, which is more prevalent at neutral or higher pH, the molecule is less polar and thus less soluble in water. Conversely, at acidic pH, the piperidine nitrogen can become protonated, forming a more soluble salt.[1][2]

Furthermore, the methoxyphenyl and pyrazole groups are largely hydrophobic, which can contribute to low aqueous solubility.[4] The overall solubility is a balance between these hydrophilic (the potential for ionization) and hydrophobic regions of the molecule.

Q2: What are the key physicochemical properties of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine I should be aware of?

-

pKa: The piperidine nitrogen is basic, with a typical pKa for the protonated form around 11.0.[1] This means that at pH values below its pKa, the molecule will be predominantly in its more soluble, ionized (protonated) form.

-

logP: The combination of the methoxyphenyl and pyrazole rings suggests a moderate to high lipophilicity (logP value). This inherent hydrophobicity is a primary driver of poor aqueous solubility.[4]

-

Physical Form: The compound is likely a solid at room temperature. The energy of the crystal lattice of the solid form also needs to be overcome for dissolution to occur, which can be a significant barrier for highly crystalline compounds.[4]

A critical first step in troubleshooting is to experimentally determine the compound's solubility profile.

Section 2: Step-by-Step Troubleshooting & Optimization

This section provides a systematic approach to improving the solubility of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine, from simple adjustments to more advanced formulation strategies.

Q3: What is the most straightforward first step to improve the solubility of my compound?

A3: The most common and simplest initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[5][6] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[7][8]

Experimental Protocol: Preparing a DMSO Stock Solution

-

Weighing: Accurately weigh a small amount of your compound using a calibrated analytical balance.[9]

-

Dissolution: Transfer the compound to a sterile, appropriate-sized tube or vial. Add a calculated volume of high-purity DMSO to achieve your desired stock concentration (e.g., 10 mM, 50 mM).

-

Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.[10] Gentle warming (e.g., to 37°C) can aid dissolution, but be mindful of potential compound degradation.[11]

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11][12]

Q4: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?

A4: This is a very common problem and occurs when the final concentration of the organic co-solvent is too low to maintain the compound's solubility in the aqueous medium.[6][13] Here is a troubleshooting workflow to address this:

Troubleshooting Precipitation Upon Dilution

-

Reduce Final Concentration: Your target concentration might be above the compound's solubility limit in the final buffer. Try testing lower final concentrations.[6][13]

-

Optimize Co-solvent Concentration: The final concentration of DMSO in your assay should typically be kept low (e.g., ≤0.5% or ≤1%) to avoid artifacts or toxicity in biological systems.[1][6] However, a slight increase in the final DMSO percentage might be necessary and should be tested for its effect on your specific assay.

-

Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[13] This more gradual change in solvent polarity can sometimes prevent the compound from crashing out.

-

Pre-warm the Buffer: Gently warming your aqueous buffer before adding the stock solution can sometimes increase the compound's solubility.[13]